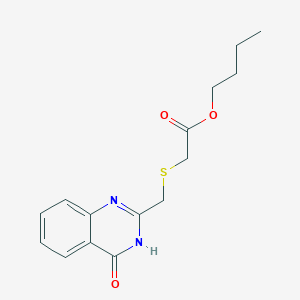
2-(((4-オキソ-3,4-ジヒドロキナゾリン-2-イル)メチル)チオ)酢酸ブチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate: is a chemical compound belonging to the quinazoline derivatives family. Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde and thioglycolic acid.
Reaction Steps: The aldehyde group of 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde reacts with thioglycolic acid in the presence of a base (e.g., sodium hydroxide) to form the thioacetate derivative.
Purification: The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the final product.
Industrial Production Methods:
Batch Production: In an industrial setting, the synthesis is often carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure consistent product quality.
Scale-Up Considerations: Scaling up the synthesis requires careful optimization of reaction conditions to maintain yield and purity while minimizing by-products.
Types of Reactions:
Oxidation: The thioacetate group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The quinazoline ring can undergo reduction to form dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols, along with suitable catalysts, facilitate substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thioacetate group.
Dihydroquinazolines: Formed through the reduction of the quinazoline ring.
Substituted Derivatives: Various nucleophilic substitution products.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex quinazoline derivatives, which are studied for their biological activities. Biology: Quinazoline derivatives, including this compound, are investigated for their potential as antimicrobial and antitumor agents. Medicine: Research is ongoing to explore the therapeutic potential of quinazoline derivatives in treating various diseases, including cancer and infections. Industry: The compound finds applications in the development of pharmaceuticals and agrochemicals due to its biological activity.
作用機序
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, are known to interact with a variety of biological targets .
Mode of Action
Quinazolinone derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinazolinone derivatives are known to influence a variety of biochemical pathways .
Result of Action
Quinazolinone derivatives are known to have a wide range of biological activities .
類似化合物との比較
Quinazoline-2-carboxylic acid derivatives: These compounds share structural similarities and exhibit similar biological activities.
Thioacetate derivatives of other heterocycles: Compounds with thioacetate groups attached to different heterocyclic rings also show comparable properties.
Uniqueness: The presence of the butyl group in Butyl 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate enhances its lipophilicity, potentially improving its bioavailability and pharmacokinetic properties compared to similar compounds without this group.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
butyl 2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-2-3-8-20-14(18)10-21-9-13-16-12-7-5-4-6-11(12)15(19)17-13/h4-7H,2-3,8-10H2,1H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFQBGCMLKWLNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CSCC1=NC2=CC=CC=C2C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














